

Unveiling Rutinose: A Technical Guide to Its Natural Sources and Analysis in Plants

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Compound of Interest

Compound Name: Rutinose

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Introduction

Rutinose, a disaccharide composed of α -L-rhamnose and β -D-glucose (α -L-rhamnopyranosyl-(1 \rightarrow 6)- β -D-glucopyranose), is a naturally occurring carbohydrate of significant interest in the pharmaceutical and nutraceutical industries.^{[1][2]} While it can be found as a free sugar in some specific plant species, its primary occurrence is as a glycosidic moiety of various flavonoids, most notably rutin (quercetin-3-O-rutinoside).^{[1][3][4]} Rutin itself is renowned for its antioxidant, anti-inflammatory, vasoprotective, and neuroprotective properties. The **rutinose** component plays a crucial role in the solubility and bioavailability of these flavonoid compounds. This technical guide provides an in-depth overview of the principal plant sources of **rutinose**, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a summary of its biosynthetic pathway.

Natural Sources of Rutinose

Rutinose is predominantly found in plants as a constituent of the flavonoid glycoside, rutin. Therefore, plant species with high concentrations of rutin are the most significant natural sources of **rutinose**. The content of rutin can vary considerably between different plant species and even between different parts of the same plant (leaves, flowers, seeds).

Quantitative Data on Rutin Content in Various Plant Sources

The following table summarizes the quantitative data for rutin content in several key plant sources. As rutin is comprised of one molecule of quercetin and one molecule of **rutinose**, the abundance of rutin directly correlates to the potential yield of **rutinose**.

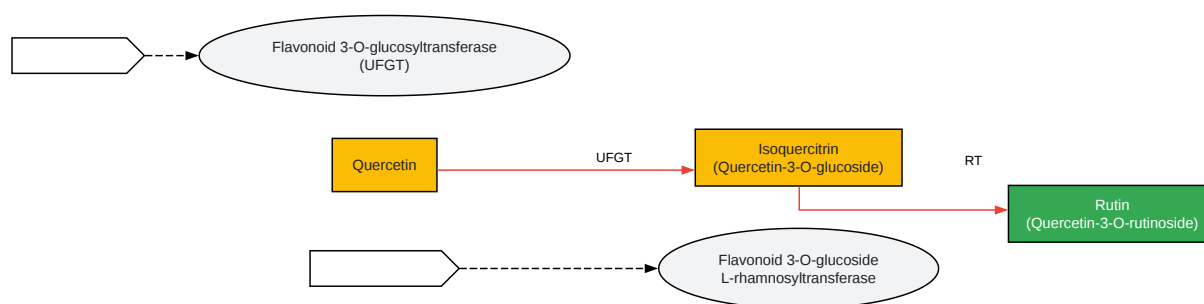
Plant Species	Plant Part	Rutin Content	Reference(s)
Fagopyrum tataricum (Tartary Buckwheat)	Grain/Seeds	0.8% - 1.7% DW (up to 2,132.1 mg/100g)	
Fagopyrum esculentum (Common Buckwheat)	Leaves	~3,417 mg/100g DW	
Fagopyrum esculentum (Common Buckwheat)	Grain	9.0 - 36.2 mg/100g DW	
Sophora japonica (Pagoda Tree)	Flower Buds	High, with extraction yields up to 29%	
Rhus cotinus (Smoketree)	Not specified	~10.53%	
Sophora secundiflora (Texas Mountain Laurel)	Seeds	~8.4%	
Mangifera indica (Mango)	Leaves	~5.2%	
Citrus spp. (Orange)	Leaves	~11 g/kg (1.1%)	
Citrus spp. (Lime)	Leaves	~7 g/kg (0.7%)	
Citrus spp.	Fruit Peels	32 - 49 mg/g (as rutin equivalents)	
Capparis spinosa (Caper)	Leaves	~2.7g per 100g of leaves	
Datisca glomerata	Roots, Nodules, Leaves	Contains free rutinose	

DW: Dry Weight

Biosynthetic Pathway of Rutin

Rutinose is attached to the flavonol quercetin in a two-step glycosylation process at the end of the flavonoid biosynthesis pathway. This pathway begins with the amino acid phenylalanine. The key enzymatic steps leading from quercetin to rutin are catalyzed by specific UDP-glycosyltransferases (UGTs).

- **Glucosylation:** Quercetin is first glucosylated at the 3-hydroxyl position to form isoquercitrin (quercetin-3-O-glucoside). This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UGFT).
- **Rhamnosylation:** Subsequently, a rhamnosyl group is added to the 6-hydroxyl position of the glucose moiety of isoquercitrin. This final step is catalyzed by a flavonoid 3-O-glucoside L-rhamnosyltransferase, yielding rutin.

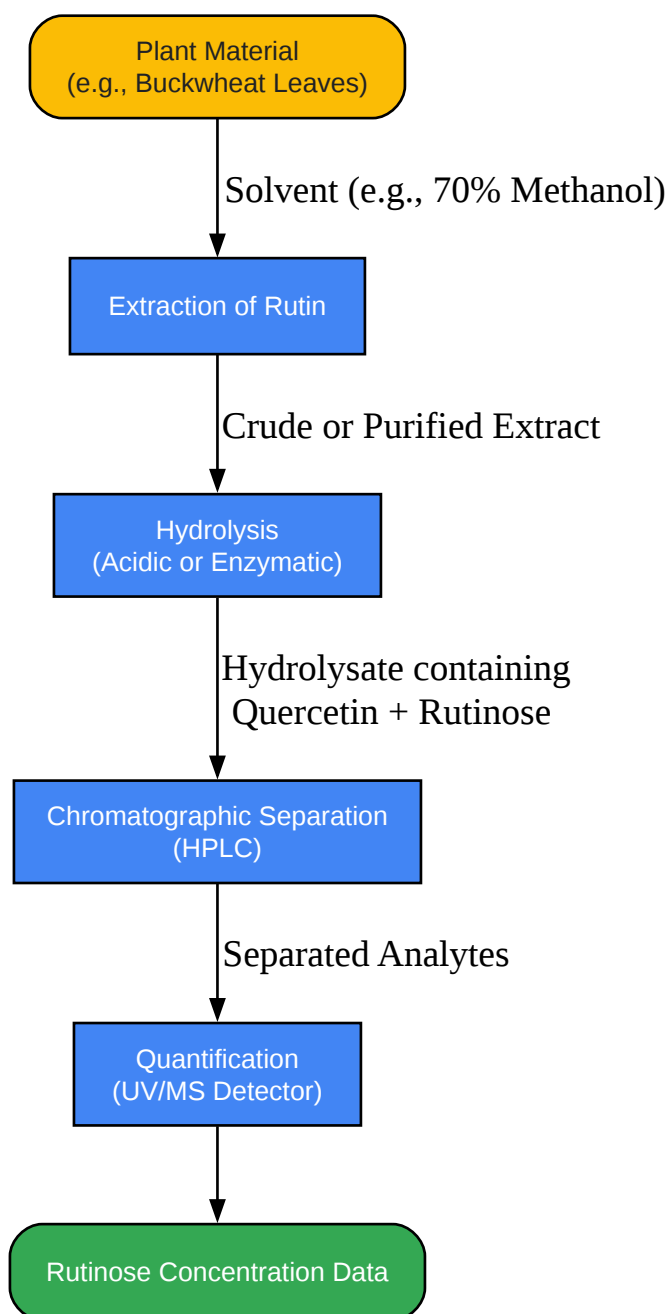


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Biosynthesis of Rutin from Quercetin.

Experimental Protocols

The analysis of **rutinose** from plant sources typically involves a multi-step process: extraction of the parent glycoside (rutin), hydrolysis to cleave the disaccharide, followed by chromatographic separation and quantification.



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General workflow for **rutinose** analysis.

Extraction of Rutin from Plant Material

A common method for extracting flavonoids like rutin is percolation with an alcohol-based solvent.

- Objective: To efficiently extract rutin from dried plant material.

- Apparatus: Percolator or soxhlet extractor, rotary evaporator.
- Reagents: 70% Methanol or 80% Ethanol.
- Protocol:
 - Grind dried and powdered plant material (e.g., waste tobacco leaves) to a fine powder (approx. 60 mesh).
 - Percolate the ground material with 70% methanol until a cyanidin test for flavonoids is negative.
 - Collect the methanolic extract and evaporate the solvent under vacuum at 50°C using a rotary evaporator.
 - The resulting aqueous extract can be further partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, n-butanol) to purify the flavonoid fraction.

Hydrolysis of Rutin to Yield Rutinose

To analyze **rutinose**, it must first be cleaved from the quercetin aglycone. This can be achieved through either acid or enzymatic hydrolysis.

a) Acid Hydrolysis

This method is effective for complete hydrolysis but can lead to the degradation of the resulting monosaccharides if not controlled.

- Objective: To hydrolyze rutin into quercetin, rhamnose, and glucose.
- Reagents: 80% Ethanol, Hydrochloric Acid (HCl).
- Protocol:
 - Dissolve the rutin-containing extract or purified rutin in 80% ethanol.
 - Add HCl to a final concentration of 0.5 M to 1.0 M.

- Heat the mixture. For example, with 0.5 M HCl in 80% ethanol, nearly complete conversion to quercetin occurs within 3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
- Once complete, neutralize the solution for subsequent analysis.

b) Enzymatic Hydrolysis

This method uses specific enzymes (rutinosidases) for a more targeted cleavage, preserving the disaccharide structure of **rutinose**.

- Objective: To selectively cleave the bond between quercetin and **rutinose**, releasing intact **rutinose**.
- Enzyme: Rutinosidase (e.g., from *Aspergillus niger* or *Aspergillus flavus*).
- Reagents: Citrate buffer (e.g., 50 mM, pH 3.0-5.0).
- Protocol:
 - Dissolve the rutin-containing extract in a suitable buffer (e.g., 50 mM citrate buffer, pH 3.0).
 - Add the rutinosidase enzyme solution. The optimal enzyme concentration should be determined empirically.
 - Incubate the reaction mixture at an optimal temperature (e.g., 40-50°C) for a specified duration (e.g., 6-24 hours).
 - Monitor the reaction by HPLC to observe the decrease in the rutin peak and the appearance of quercetin and **rutinose** peaks.
 - Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the separation and quantification of rutin and its hydrolysis products.

- Objective: To separate and quantify rutin, quercetin, and/or **rutinose**.
- Instrumentation: HPLC system with a UV or Photo Diode Array (PDA) detector.
- Protocol Example (for Rutin and Quercetin):
 - Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
 - Mobile Phase: A gradient elution is typically used.
 - Solvent A: 0.5% Acetic Acid in Water.
 - Solvent B: Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set at 356 nm.
 - Injection Volume: 10-20 µL.
 - Sample Preparation: Dissolve the extract or hydrolysate in the mobile phase or a suitable solvent like methanol, and filter through a 0.45 µm syringe filter before injection.
 - Quantification: Create a calibration curve using certified standards of rutin, quercetin, and **rutinose** at known concentrations. Calculate the concentration in the sample by comparing the peak area to the standard curve.

Conclusion

Rutinose, primarily sourced from rutin-rich plants like buckwheat and Sophora japonica, holds considerable potential for pharmaceutical and nutraceutical applications. This guide provides a foundational framework for professionals in research and drug development, offering quantitative insights into its natural abundance and detailed methodologies for its extraction and analysis. The provided protocols for extraction, hydrolysis, and HPLC quantification, along with an understanding of its biosynthetic pathway, equip researchers with the necessary tools

to explore and harness the benefits of this valuable disaccharide. Further research into optimizing extraction and hydrolysis techniques will be crucial for the commercial-scale production of **rutinose** and its application in novel therapeutic and health-promoting products.

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